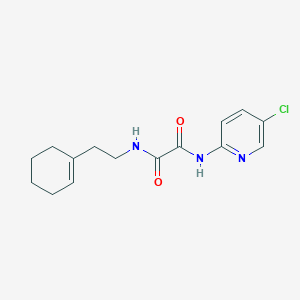

![molecular formula C10H13N3OS B2499139 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 923675-26-7](/img/structure/B2499139.png)

2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

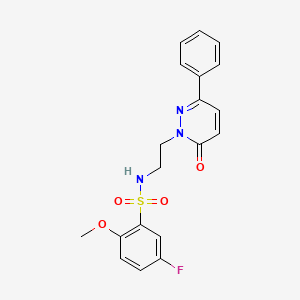

“2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the CAS Number: 923675-26-7 . It has a molecular weight of 223.3 and is typically stored at room temperature . It is usually available in powder form .

Synthesis Analysis

The synthesis of this compound and its analogs has been explored in various studies . For instance, new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H13N3OS/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8/h3,5-6,11-12H,2,4H2,1H3,(H,13,14) . The InChI key is OHAPHXOKWABRNH-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

- 2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized with the objective of studying their pharmacological properties. These derivatives include triheterocyclic pyridothienopyrimidines, which were prepared to explore their potential biological activities (Dave, Shah, & Shah, 1997).

Antimicrobial and Anti-Inflammatory Agents

- Thieno[3,2-d]pyrimidine derivatives play a significant role in organic chemistry, particularly as bioactive compounds with diverse biological activities. Studies have shown that modifying the thieno[3,2-d]pyrimidine ring enhances its antimicrobial, antifungal, and anti-inflammatory activities, highlighting its potential as a basis for developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis Methods and Biological Importance

- Various synthetic methods have been developed for the preparation of thieno[3,2-d]pyrimidine derivatives, underlining their medicinal and biological significance. For example, some derivatives have been identified as potent inhibitors of VEGF receptor-2 kinase, a key component in new blood vessel formation from tumors, and as selective ligands for the 5-HT3 receptor, with potential therapeutic applications in treating psychosis and drug abuse (Song, 2007).

Green Synthesis Approach

- A green approach has been reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are important pharmacophores. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, making it an environmentally friendly and efficient process for synthesizing these compounds (Shi et al., 2018).

Antimicrobial Activity

- Thieno[3,2-d]pyrimidine derivatives have demonstrated promising antimicrobial activity, particularly against Staphylococcus aureus, which suggests their potential use in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Antitumor Activity

- Research has also been conducted on the antitumor activity of 4-substituted thieno[3,2-d]pyrimidine derivatives. These compounds have shown potent anticancer activity on various human cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin (Hafez & El-Gazzar, 2017).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives are being actively researched for their potential biological activities, including anticancer and antitubercular effects . This suggests that future research may continue to explore the therapeutic potential of these compounds.

Propiedades

IUPAC Name |

2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8/h3,5,11H,2,4,6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMZPQQLGJZTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=NC2=C(C(=O)N1)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(propylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2499060.png)

![2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499068.png)

![5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2499069.png)

![ethyl 4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2499072.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)